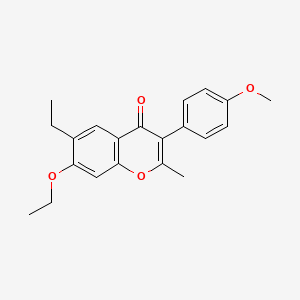

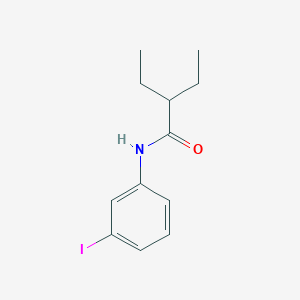

![molecular formula C20H15N3O2S B5761478 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5761478.png)

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-phenylthieno[2,3-d]pyrimidin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-phenylthieno[2,3-d]pyrimidin-4-amine, also known as DPA-714, is a small molecule that has been extensively studied in the field of nuclear medicine. It is a potent and selective ligand for the translocator protein (TSPO), which is located on the outer membrane of mitochondria. TSPO is involved in a wide range of biological processes, including steroidogenesis, apoptosis, and inflammation. DPA-714 has been used as a tool to investigate the role of TSPO in these processes and has shown promise as a diagnostic and therapeutic agent in a variety of diseases.

Mechanism of Action

Target of Action

The primary targets of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-phenylthieno[2,3-d]pyrimidin-4-amine are bacterial biofilms , specifically those formed by Escherichia coli and Bacillus subtilis . These biofilms are complex, self-produced matrices of extracellular polymeric substances that provide a protective environment for bacteria, making them resistant to antibiotics.

Mode of Action

This compound interacts with its targets by inhibiting the formation of bacterial biofilms

Biochemical Pathways

The compound affects the biochemical pathways involved in bacterial biofilm formation . By inhibiting these pathways, it prevents the bacteria from forming a protective matrix, making them more susceptible to antibacterial agents. The downstream effects include a reduction in bacterial resistance and an increase in the effectiveness of antibacterial treatments.

Result of Action

The result of the compound’s action is a significant inhibition of bacterial biofilm growth. In particular, it has been found to be a potent antibacterial agent against B. subtilis, inhibiting 60.04% of bacterial biofilm growth . It was also the second most active compound against E. coli, with the same percentage of inhibition .

Safety and Hazards

While specific safety and hazard information for “N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-phenylthieno[2,3-d]pyrimidin-4-amine” is not available in the retrieved papers, it’s important to note that similar compounds, such as sulfonamides, can cause nausea, vomiting, and abdominal irritation in higher doses .

Future Directions

The future directions for research on “N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-phenylthieno[2,3-d]pyrimidin-4-amine” and similar compounds could involve further exploration of their potential therapeutic effects on diseases such as Alzheimer’s . Additionally, their antibacterial potential could be ascertained by biofilm inhibition study against various bacterial strains .

properties

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-phenylthieno[2,3-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O2S/c1-2-4-13(5-3-1)18-11-15-19(21-12-22-20(15)26-18)23-14-6-7-16-17(10-14)25-9-8-24-16/h1-7,10-12H,8-9H2,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKUIZUGKJGVSPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC3=C4C=C(SC4=NC=N3)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2-{2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanoyl}carbonohydrazonoyl)benzoic acid](/img/structure/B5761398.png)

![2-[(4-fluorophenyl)sulfonyl]-N-phenylhydrazinecarboxamide](/img/structure/B5761403.png)

![5-chloro-1,4,6-trimethyl-3-[(4-methylpiperidin-1-yl)sulfonyl]-1H-pyrazolo[3,4-b]pyridine](/img/structure/B5761476.png)

![N'-(3,5-diiodo-2-methoxybenzylidene)-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5761484.png)

![ethyl 4-amino-2-[(1-naphthylmethyl)thio]-5-pyrimidinecarboxylate](/img/structure/B5761489.png)

![3-[1-(4-methylphenyl)-5-oxo-2-thioxo-4-imidazolidinylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5761495.png)